

"Dasatinib Carboxylic Acid Ethyl Ester as a metabolite of Dasatinib"

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Compound of Interest

Compound Name:

Dasatinib Carboxylic Acid Ethyl
Ester

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The Metabolic Fate of Dasatinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dasatinib, a potent second-generation tyrosine kinase inhibitor, undergoes extensive metabolism in humans, leading to the formation of several metabolites. This technical guide provides an in-depth overview of the metabolic pathways of Dasatinib, with a particular focus on the formation of its carboxylic acid metabolite (M6). It also addresses the status of **Dasatinib Carboxylic Acid Ethyl Ester**, clarifying its role as a synthetic compound for research and analytical purposes rather than a known in vivo metabolite. This document synthesizes quantitative data, details experimental protocols for metabolite analysis, and presents visual diagrams of the relevant biological and experimental processes.

Introduction to Dasatinib Metabolism

Dasatinib is primarily metabolized in the liver, with cytochrome P450 3A4 (CYP3A4) playing a major role in its biotransformation.[1][2][3][4][5] Other enzymes, including flavin-containing monooxygenase 3 (FMO3) and cytosolic oxidoreductases, also contribute to the formation of its various metabolites.[1][2][5] The main metabolic pathways include N-dealkylation, N-oxidation,



hydroxylation, and oxidation of the N-hydroxyethylpiperazine side chain to a carboxylic acid.[1] [4][6]

The primary circulating metabolites of Dasatinib identified in humans are M4 (N-dealkylation), M5 (N-oxide), M6 (carboxylic acid), M20 (hydroxylation), and M24 (hydroxylation).[1][2][4][5][6] While some of these metabolites exhibit pharmacological activity, their contribution to the overall clinical efficacy of Dasatinib is generally considered to be minor.[4][7]

The M6 Metabolite: Dasatinib Carboxylic Acid

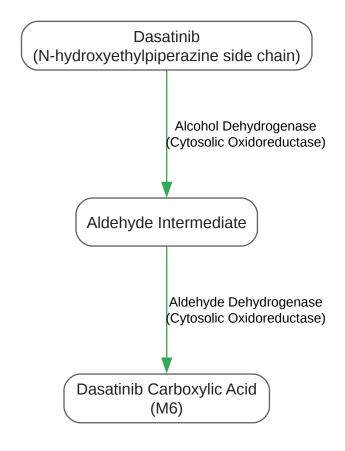
Dasatinib Carboxylic Acid, designated as the M6 metabolite, is an oxidative metabolite of Dasatinib.[1][4][8][9] Its formation involves the oxidation of the terminal hydroxyl group of the N-hydroxyethylpiperazine moiety.

Enzymatic Formation of Dasatinib Carboxylic Acid (M6)

The formation of the M6 metabolite is catalyzed by a cytosolic oxidoreductase.[1][2][3][5] It has been suggested that an alcohol or aldehyde dehydrogenase may be responsible for this conversion.[2] Unlike many other Dasatinib metabolites, the formation of M6 is not primarily mediated by cytochrome P450 enzymes.[1][5]

The metabolic conversion can be visualized as a two-step oxidation process, likely proceeding through an intermediate aldehyde.





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Caption: Proposed enzymatic pathway for the formation of Dasatinib Carboxylic Acid (M6).

Dasatinib Carboxylic Acid Ethyl Ester: A Synthetic Derivative

A critical point of clarification for researchers is the status of **Dasatinib Carboxylic Acid Ethyl Ester**. Based on available scientific literature, **Dasatinib Carboxylic Acid Ethyl Ester** is not a known in vivo metabolite of Dasatinib. Instead, it is consistently referenced as a synthetic compound, available commercially as an analytical reference standard and for use in research, such as in the study of Dasatinib-related impurities and in the synthesis of other Dasatinib derivatives.[10][11]

The presence of this compound in analytical settings is typically as a process-related impurity from the synthesis of Dasatinib or as an intentionally synthesized standard for quality control purposes.[10][12][13][14]



Quantitative Analysis of Dasatinib and its Metabolites

The quantification of Dasatinib and its metabolites in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and robust analytical technique employed.

Summary of Pharmacokinetic Parameters

While specific quantitative data for **Dasatinib Carboxylic Acid Ethyl Ester** as a metabolite is not applicable, the following table summarizes key pharmacokinetic parameters for Dasatinib and its major in vivo metabolites.

Compound	Tmax (hours)	Half-life (hours)	Major Formation Pathway	Key Enzymes Involved
Dasatinib	~0.5 - 6	~3 - 4	-	-
M4 (N- dealkylated)	-	-	N-dealkylation	CYP3A4, CYP1A1, CYP1B1[2]
M5 (N-oxide)	-	-	N-oxidation	FMO3, various CYPs[1][2]
M6 (Carboxylic Acid)	-	-	Oxidation of N- hydroxyethylpipe razine side chain	Cytosolic Oxidoreductase (e.g., ADH, ALDH)[1][2]
M20 (Hydroxylated)	-	-	Hydroxylation	CYP3A4[1][2]
M24 (Hydroxylated)	-	-	Hydroxylation	CYP3A4[1][2]

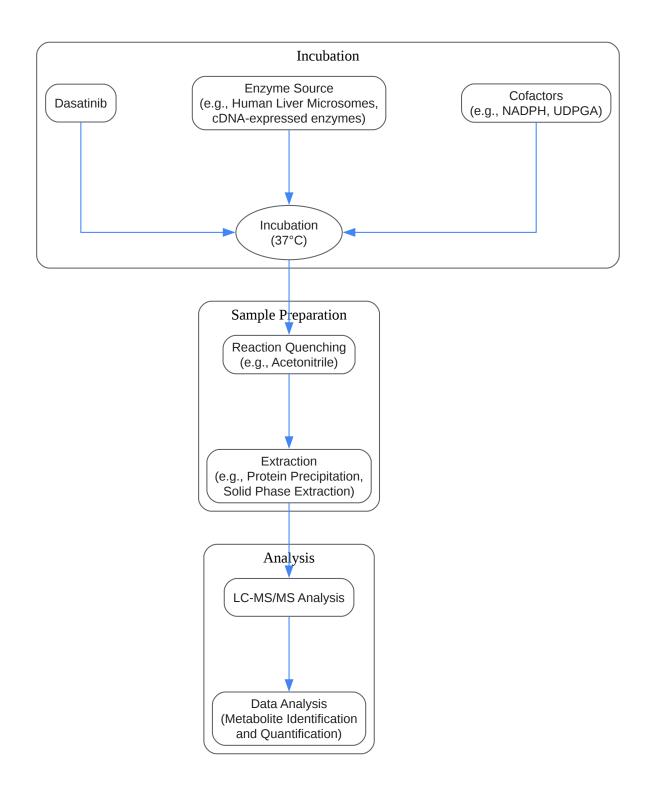


Note: Detailed pharmacokinetic parameters for individual metabolites are not always extensively reported in the literature.

Experimental Protocols In Vitro Metabolism Studies for Metabolite Identification

A general workflow for identifying the enzymes responsible for Dasatinib metabolism is outlined below.





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Caption: General workflow for in vitro Dasatinib metabolism studies.



Methodology:

- Incubation: Dasatinib (often radiolabeled, e.g., with ¹⁴C) is incubated with a source of metabolic enzymes, such as human liver microsomes (HLM), S9 fractions, or specific cDNA-expressed enzymes (e.g., CYPs, FMOs).[1] The incubation mixture includes necessary cofactors like NADPH for oxidative metabolism or UDPGA for glucuronidation.
- Reaction Termination: The metabolic reactions are stopped at various time points by adding a quenching solution, typically a cold organic solvent like acetonitrile, which also serves to precipitate proteins.
- Sample Preparation: The quenched samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the parent drug and its metabolites, is then collected. Further purification or concentration may be performed using techniques like solid-phase extraction (SPE).
- Analytical Detection: The prepared samples are analyzed by LC-MS/MS. The
 chromatographic separation allows for the resolution of Dasatinib from its metabolites, and
 the mass spectrometric detection enables their identification and quantification based on
 their mass-to-charge ratios and fragmentation patterns.

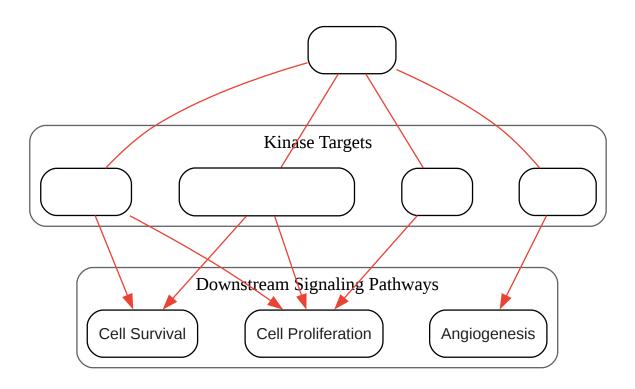
Synthesis of Dasatinib Carboxylic Acid Ethyl Ester (as a Reference Standard)

The synthesis of **Dasatinib Carboxylic Acid Ethyl Ester** for use as an analytical standard typically involves the esterification of the carboxylic acid group on the piperazine moiety of a suitable precursor. A generalized synthetic approach is the coupling of a Dasatinib precursor with an ethyl ester-containing reagent. For instance, a common synthetic route for Dasatinib and its analogues involves coupling 2-bromothiazole-5-carboxylic acid with the appropriate aniline, followed by a Buchwald-Hartwig amination reaction with the relevant piperazine derivative.[3]

Signaling Pathways Inhibited by Dasatinib

Dasatinib's therapeutic effect is derived from its inhibition of multiple tyrosine kinases. A simplified representation of its primary targets and their downstream effects is shown below.





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Caption: Simplified diagram of key signaling pathways inhibited by Dasatinib.

Conclusion

Dasatinib undergoes extensive metabolism to form several metabolites, with Dasatinib Carboxylic Acid (M6) being a notable oxidative product formed by cytosolic enzymes. It is imperative for the scientific community to recognize that **Dasatinib Carboxylic Acid Ethyl Ester** is not an in vivo metabolite but rather a synthetic derivative used for analytical and research purposes. A clear understanding of the metabolic profile of Dasatinib is essential for the accurate interpretation of pharmacokinetic data and for the ongoing development of novel kinase inhibitors.

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